molecular formula C10H12N2O2 B134475 5,7-Dimethoxy-3-methylindazole CAS No. 154876-15-0

5,7-Dimethoxy-3-methylindazole

Cat. No.: B134475
CAS No.: 154876-15-0
M. Wt: 192.21 g/mol
InChI Key: SAEQJYKKYFAOJJ-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-methylindazole: is a heterocyclic compound with the molecular formula C10H12N2O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused benzene and pyrazole ring system, with methoxy groups at positions 5 and 7, and a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-methylindazole typically begins with 3,5-dimethoxyacetophenone. The process involves the following steps :

  • Formation of Hydrazide:

      Reagents: 3,5-dimethoxyacetophenone, dichloromethane, trifluoromethanesulfonic acid, bis(2,2,2-trichloroethyl) azodicarboxylate.

      Conditions: The reaction is carried out at 0–5°C under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete.

  • Cyclization to Indazole:

      Reagents: Hydrazide, acetic acid, zinc dust.

      Conditions: The mixture is stirred at 35°C until no hydrazide is detected by thin-layer chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dimethoxy-3-methylindazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3-methylindazole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the indazole ring system contribute to its binding affinity and specificity . The compound can modulate signaling pathways, inhibit enzyme activity, and interact with nucleic acids, leading to its diverse biological effects.

Properties

IUPAC Name

5,7-dimethoxy-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEQJYKKYFAOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NN1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438882
Record name 5,7-DIMETHOXY-3-METHYLINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154876-15-0
Record name 5,7-DIMETHOXY-3-METHYLINDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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